4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
Description
4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7400,3,7]trideca-1(9),2,5,7-tetraen-13-one is a heterocyclic compound that features a unique fused ring system
Properties
IUPAC Name |
4-propan-2-yl-12-oxa-2,4,5-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7(2)15-11-9(6-13-15)5-8-3-4-17-12(16)10(8)14-11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBGNXHOCLPLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCOC3=O)C=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Preparation Methods
Cyclization Approach via Pyrano and Pyrazolo Ring Formation
- The core tricyclic system is typically assembled through intramolecular cyclization reactions starting from appropriately substituted aminopyridine derivatives.
- A common method involves the reaction of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds or equivalents to form the pyrano ring via nucleophilic attack and ring closure.
- Subsequent cyclization with hydrazine or substituted hydrazines introduces the pyrazole ring, completing the fused heterocyclic system.
Introduction of the Isopropyl Group
- The 4-(propan-2-yl) substituent is introduced either by using isopropyl-substituted starting materials or via alkylation reactions.
- Alkylation typically involves the treatment of an intermediate with isopropyl halides under basic conditions, ensuring selective substitution at the 4-position without affecting other reactive sites.
Formation of the Lactam (13-one) Functional Group
- The lactam carbonyl is formed by oxidation or cyclization steps involving amide bond formation.
- Oxidative cyclization using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or other mild oxidants is common to install the ketone functionality in the fused ring system.
- Alternatively, intramolecular nucleophilic attack of an amino group on a carbonyl precursor leads to lactam ring closure.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of pyrano ring | 2-Aminopyridine + α,β-unsaturated carbonyl | Pyrano ring closure via nucleophilic attack |
| 2 | Pyrazole ring cyclization | Hydrazine or substituted hydrazine, heat | Formation of fused pyrazolo ring |
| 3 | Alkylation | Isopropyl halide, base (e.g., K2CO3), solvent | Introduction of isopropyl group at C-4 |
| 4 | Lactam formation | Oxidation (e.g., DDQ), or intramolecular cyclization | Formation of 13-one lactam moiety |
Detailed Research Findings and Data
- According to Sigma-Aldrich product information, the compound is commercially available with a purity suitable for research, indicating established synthetic protocols exist for scale-up and reproducibility.
- The compound’s InChI code and molecular formula (C12H13N3O2) confirm the presence of the isopropyl group and the fused heterocyclic system, consistent with the synthetic approaches described.
- Patents related to structurally similar tricyclic nitrogen-oxygen heterocycles describe methods involving stepwise cyclization and functional group transformations that can be adapted for this compound.
- No direct preparation protocols are found in general chemical supplier catalogs beyond commercial availability, suggesting synthesis is typically performed in specialized research labs or via contract synthesis.
Notes on Reaction Conditions and Optimization
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for alkylation steps to enhance nucleophilicity.
- Temperature control is critical during cyclization to avoid side reactions or decomposition.
- Use of protecting groups may be necessary to prevent undesired reactions on sensitive nitrogen atoms during alkylation.
- Purification is generally achieved by column chromatography or recrystallization, with characterization by NMR, MS, and elemental analysis confirming structure.
Summary Table of Key Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting materials | 2-aminopyridine derivatives | Substituted for regioselectivity |
| Alkylation reagent | Isopropyl bromide or chloride | Used for isopropyl group introduction |
| Cyclization temp | 80–120 °C | Depends on reagent and solvent |
| Oxidizing agent | DDQ or similar quinone oxidants | For lactam carbonyl formation |
| Reaction time | Several hours to overnight | Monitored by TLC or HPLC |
| Purification method | Chromatography, recrystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or aldehydes, while reduction could lead to alcohols or amines.
Scientific Research Applications
4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Biological Studies: It is used in various biological assays to understand its effects on different biological systems.
Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine derivatives
- pyrazolo[3,4-d]pyrimidine derivatives
- pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7400,3,7]trideca-1(9),2,5,7-tetraen-13-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Biological Activity
The compound 4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of triazole derivatives characterized by their unique bicyclic structure. The presence of the propan-2-yl group and the 12-oxa moiety contributes to its distinctive chemical properties.
Biological Activity Overview
Recent studies have highlighted the biological activities of similar triazole derivatives, which can provide insights into the potential effects of this specific compound.
Anti-inflammatory Activity
Research indicates that derivatives similar to 4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one exhibit significant anti-inflammatory effects. For instance:
- Cytokine Modulation : Compounds in this class have been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
- Dose-dependent Effects : In studies involving various doses (50 µg/mL and 100 µg/mL), certain derivatives demonstrated a reduction in TNF-α levels by 44–60%, indicating their potential as immunomodulatory agents .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented:
- Broad-spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, the presence of specific substituents has been linked to enhanced antibacterial activity against resistant strains .
- Mechanism of Action : The antimicrobial action is believed to be related to the inhibition of cell wall synthesis and disruption of membrane integrity in bacterial cells.
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various cancer cell lines:
- Cell Viability Reduction : In vitro studies have demonstrated that certain triazole derivatives significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) .
- Structure-dependent Effects : The anticancer activity appears to be highly dependent on the chemical structure of the derivatives; modifications can enhance or diminish efficacy against specific cancer types .
Case Studies
Several case studies illustrate the biological activity of triazole derivatives:
-
Study on Cytokine Release : A study evaluated the effects of various triazole derivatives on cytokine release from PBMCs. Compounds with specific substituents showed reduced TNF-α production compared to controls.
Compound TNF-α Reduction (%) Cytokine Profile 3a 60 Reduced IL-6 3c 55 Increased IL-10 Control - Baseline levels -
Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity against resistant bacterial strains.
Bacterial Strain Compound Tested Zone of Inhibition (mm) Methicillin-resistant S. aureus 3h 20 Vancomycin-resistant E. faecium 3j 18 -
Anticancer Activity Assessment : Research on anticancer properties highlighted differential efficacy based on structural variations.
Compound Cell Line Viability Reduction (%) Compound 1 A549 30 Compound 2 Caco-2 55
Q & A
Q. What are the optimal synthetic routes for 4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[...]trideca-1(9),2,5,7-tetraen-13-one?
The synthesis of this tricyclic compound typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, analogous tricyclic systems (e.g., fused tetrazolopyrimidines) are synthesized via condensation reactions under controlled temperatures (60–80°C) and inert atmospheres, using polar aprotic solvents like DMF or THF. Key intermediates are purified via column chromatography, and yields are optimized by adjusting stoichiometry and reaction time .
Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the compound’s stereochemistry and ring conformations. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via SHELXTL or OLEX2) ensures precise atomic coordinates. For example, torsion angles (e.g., C8–C9–C10–O1 = −178.6°) and bond distances (mean σ(C–C) = 0.005 Å) validate the tricyclic framework .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and heteroatom effects.
- MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether linkage) are diagnostic .
Advanced Research Questions
Q. How can computational modeling address discrepancies between experimental and theoretical structural data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the geometry and compare it with SC-XRD results. Discrepancies in dihedral angles or bond lengths (e.g., deviations >0.02 Å) may arise from crystal packing effects. Tools like MOPAC2009 or Gaussian09 can simulate electrostatic potentials to rationalize intermolecular interactions .
Q. What strategies mitigate challenges in analyzing tautomeric equilibria or dynamic stereochemistry?
Variable-temperature NMR (VT-NMR) and dynamic HPLC can probe tautomerism. For example, coalescence temperatures in DMSO-d₆ reveal energy barriers for ring inversion. Computational studies (MD simulations) further map free-energy surfaces to identify dominant conformers .
Q. How does the compound’s tricyclic framework influence its pharmacological activity?
The 12-oxa and triaza moieties enhance hydrogen-bonding capacity, critical for target binding. Analogous compounds (e.g., hexaazatricyclo derivatives) show activity against kinases or GPCRs. In vitro assays (e.g., enzyme inhibition, cytotoxicity) should prioritize structural analogs with substituent variations (e.g., methoxy vs. chloro groups) .
Q. What environmental fate studies are relevant for this compound?
Long-term ecotoxicological assessments (e.g., Project INCHEMBIOL) evaluate biodegradation, bioaccumulation, and toxicity in model organisms (Daphnia, algae). Hydrolysis half-lives (pH 7–9) and photodegradation rates under UV light inform environmental persistence. LC-MS/MS quantifies trace levels in water/soil matrices .
Methodological Notes
- Data Contradictions : Conflicting spectral or crystallographic data should be cross-validated using orthogonal techniques (e.g., SC-XRD vs. neutron diffraction) .
- Experimental Design : For synthetic studies, DOE (Design of Experiments) methods optimize reaction parameters (e.g., Taguchi arrays for solvent/temperature combinations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
